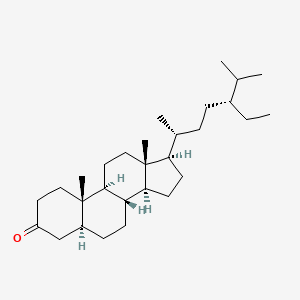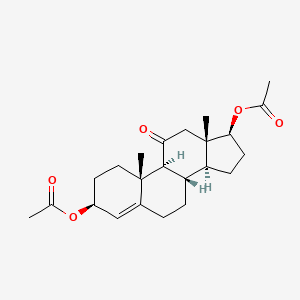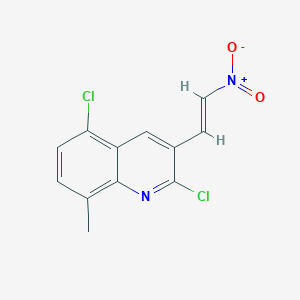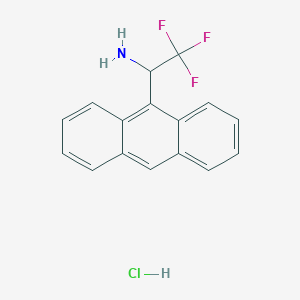
Benzene, 1,1'-methylenebis[2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-methylenebis[2-chloro-]: is an organic compound characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a chlorine atom at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-methylenebis[2-chloro-] typically involves the reaction of benzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two benzene rings, followed by chlorination at the second position of each benzene ring. The reaction conditions often include a temperature range of 0-50°C and the use of a catalyst such as aluminum chloride to facilitate the formation of the methylene bridge.
Industrial Production Methods: Industrial production of Benzene, 1,1’-methylenebis[2-chloro-] follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is obtained in high purity through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1,1’-methylenebis[2-chloro-] can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents such as nitro groups, alkyl groups, or halogens.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nitrating agents (e.g., nitric acid and sulfuric acid), alkylating agents (e.g., alkyl halides), and halogenating agents (e.g., bromine or iodine).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include nitro derivatives, alkylated derivatives, and halogenated derivatives.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,1’-methylenebis[2-chloro-] is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, Benzene, 1,1’-methylenebis[2-chloro-] is used in the production of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-methylenebis[2-chloro-] involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction the compound undergoes.
Comparación Con Compuestos Similares
Benzene, 1,1’-methylenebis[4-chloro-]: Similar structure but with chlorine atoms at the fourth position.
Benzene, 1,1’-methylenebis[2-methyl-]: Similar structure but with methyl groups instead of chlorine atoms.
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar structure but with isocyanate groups instead of chlorine atoms.
Uniqueness: Benzene, 1,1’-methylenebis[2-chloro-] is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This unique structure allows for the development of specific derivatives with desired properties for various applications.
Propiedades
Número CAS |
32306-73-3 |
|---|---|
Fórmula molecular |
C13H10Cl2 |
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
1-chloro-2-[(2-chlorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10Cl2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2 |
Clave InChI |
JIJCTHVVFOCUSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)

![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)



![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)
